molecular formula C11H8O4 B599848 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- CAS No. 154623-82-2

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-

Cat. No. B599848
CAS RN: 154623-82-2
M. Wt: 204.181
InChI Key: AQACEHKQPSVTNR-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- is a chemical compound with the molecular formula C11H8O4 . It is a derivative of 2-Naphthalenecarboxylic acid, which has a molecular weight of 172.1800 .


Molecular Structure Analysis

The molecular structure of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- can be analyzed using various spectroscopic methods. The structure is also available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software.


Physical And Chemical Properties Analysis

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- has a molecular weight of 204.181 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.

Scientific Research Applications

Biocatalytic Synthesis

DHNA is used in the biocatalytic synthesis of dihydroxynaphthoic acids by Cytochrome P450 CYP199A2 . This bacterial P450 monooxygenase from Rhodopseudomonas palustris exhibits oxidation activity towards three hydroxynaphthoic acids . The whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .

Aryl Hydrocarbon Receptor Agonists/Antagonists

DHNA is a bacterial-derived metabolite that binds the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity in the gut . It has been found that DHNA and related compounds can act as AhR agonists/antagonists .

Organic Solvent Tolerance

DHNA has been found to increase the tolerance of Escherichia coli to organic solvents . This makes it a valuable compound in the field of industrial microbiology where solvent tolerance is often a critical factor .

Menaquinone Biosynthetic Pathway

DHNA is an intermediate in the menaquinone biosynthetic pathway in various microorganisms . It has been reported to stimulate the growth of bifidobacteria and thus to improve conditions in the human intestine .

HIV-1 Integrase Inhibitor

6,7-dihydroxy-2-naphthoic acid, a derivative of DHNA, has been reported to exhibit inhibitory potency towards HIV-1 integrase . This suggests potential applications of DHNA in the development of antiviral therapies .

Tyrosine Kinase Inhibitor

Derivatives of DHNA have been found to exhibit inhibitory potency towards pp60c-src tyrosine kinase . This indicates that DHNA and its derivatives could be used in the development of new treatments for diseases associated with abnormal tyrosine kinase activity .

Industrial Applications

DHNA and its derivatives find use in numerous industrial applications, including dyes and optical materials . This highlights the versatility of DHNA as a chemical compound .

Analytical Precision Improvement

DHNA is used to improve the analytical precision in high-performance liquid chromatography (HPLC) . This makes it a valuable compound in the field of analytical chemistry .

Mechanism of Action

Target of Action

4,5-Dihydroxy-2-naphthoic acid (DHNA) primarily targets the AcrAB-TolC multidrug efflux pump in Escherichia coli . This pump plays a crucial role in the inherent organic solvent tolerance of E. coli . DHNA increases the expression level of this pump . It also targets the transcription activation proteins MarA, SoxS, and Rob, which control the expression of the marA/soxS/rob regulon genes, including acrAB and tolC .

Mode of Action

DHNA interacts with its targets to increase their expression levels . For instance, it increases the expression level of the AcrAB-TolC multidrug efflux pump . It also increases the promoter activity of marA and soxS .

Biochemical Pathways

DHNA is involved in the menaquinone biosynthetic pathway in various microorganisms . It is an intermediate in this pathway . It is also involved in the oxidation of hydroxynaphthoic acids . For instance, it is converted from 1-, 3-, and 6-hydroxy-2-naphthoic acids by the bacterial P450 monooxygenase CYP199A2 .

Pharmacokinetics

It is known that dhna is a bacterial-derived metabolite . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties may depend on the characteristics of the bacteria that produce it.

Result of Action

The action of DHNA results in increased organic solvent tolerance in E. coli . This is beneficial for the bioproduction of various valuable chemicals . DHNA also stimulates the growth of bifidobacteria , which can improve conditions in the human intestine .

Action Environment

The action, efficacy, and stability of DHNA can be influenced by environmental factors. For instance, the presence of organic solvents can affect the organic solvent tolerance of E. coli . .

properties

IUPAC Name

4,5-dihydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQACEHKQPSVTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-

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